molecular formula C20H18FN5O B6528945 3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine CAS No. 946329-43-7

3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine

Cat. No.: B6528945
CAS No.: 946329-43-7
M. Wt: 363.4 g/mol
InChI Key: GWSANROYWPYJGX-UHFFFAOYSA-N
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Description

The compound “3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine” is a chemical compound that has been studied for its potential anti-tubercular activity . It is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy .


Synthesis Analysis

The synthesis of this compound involves a series of steps. In a study, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. The structure was characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The reactions were carried out under controlled conditions to ensure the formation of the desired product .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using various techniques. The compound was found to comply with Lipinski’s rule of five (RO5), which is a rule of thumb to evaluate drug likeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .

Future Directions

The future directions for the research on this compound could involve further development and testing of its anti-tubercular activity. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

Properties

IUPAC Name

(2-fluorophenyl)-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O/c21-17-6-2-1-5-16(17)20(27)26-12-10-25(11-13-26)19-8-7-18(23-24-19)15-4-3-9-22-14-15/h1-9,14H,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSANROYWPYJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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